![molecular formula C24H32O2Si2 B12290192 2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)
2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal: is a complex organic compound that features both silyl and alkyne functional groups. This compound is of interest in organic synthesis due to its unique structural properties, which allow it to participate in a variety of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal typically involves multiple steps. One common approach is to start with a suitable alkyne precursor, which undergoes silylation to introduce the trimethylsilyl group. This is followed by the introduction of the diphenylsilyl group through a silyl ether formation reaction. The final step involves the oxidation of the terminal alkyne to form the aldehyde group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in (2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted silyl ethers.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine:
Industry: In industrial settings, this compound could be used in the production of advanced materials, including polymers and coatings, due to its reactive silyl groups.
作用机制
The mechanism by which (2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal exerts its effects largely depends on the specific reactions it undergoes. The silyl groups can stabilize transition states, facilitating various chemical transformations. The alkyne and aldehyde groups provide reactive sites for further functionalization.
相似化合物的比较
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-4-pentynal: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-pentyn-1-ol: Contains an alcohol group instead of an aldehyde, altering its reactivity in oxidation and reduction reactions.
Uniqueness: The presence of both silyl and alkyne groups in (2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal makes it uniquely versatile in organic synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
属性
分子式 |
C24H32O2Si2 |
|---|---|
分子量 |
408.7 g/mol |
IUPAC 名称 |
2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal |
InChI |
InChI=1S/C24H32O2Si2/c1-24(2,3)28(22-15-9-7-10-16-22,23-17-11-8-12-18-23)26-21(20-25)14-13-19-27(4,5)6/h7-12,15-18,20-21H,14H2,1-6H3 |
InChI 键 |
UXBJBFKQLFRHPM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC#C[Si](C)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,10S,12S,13R)-17-(5-hydroxy-5,5-diphenylpentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B12290114.png)
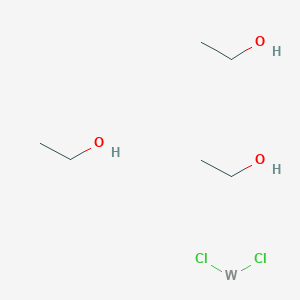
![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)
![[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)
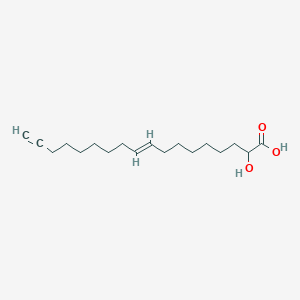
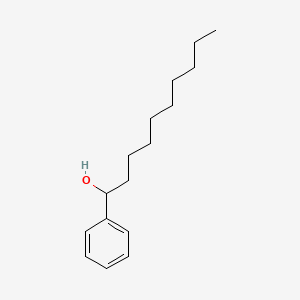

![(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12290159.png)


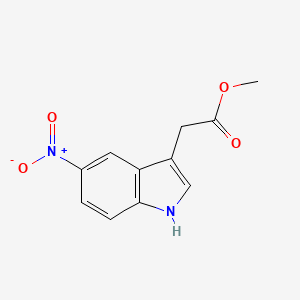
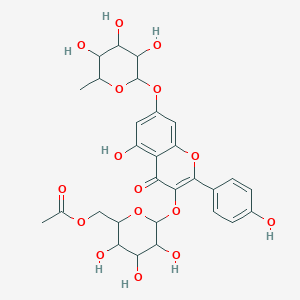
![2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B12290213.png)
